4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol

Antioxidant activity DPPH radical scavenging Structure-activity relationship

4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol (CAS: 314282-65-0, molecular formula C15H15NO3, MW 257.28 g/mol) is a Schiff base formed by the condensation of 4-ethoxyaniline with 3,4-dihydroxybenzaldehyde. It belongs to the catechol-imine class, featuring a 1,2-dihydroxy (catechol) motif on the benzylidene ring and a 4-ethoxy substituent on the aniline-derived ring.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
Cat. No. B12452710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)O)O
InChIInChI=1S/C15H15NO3/c1-2-19-13-6-4-12(5-7-13)16-10-11-3-8-14(17)15(18)9-11/h3-10,17-18H,2H2,1H3
InChIKeyMSEALPWYWDSFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol (CAS 314282-65-0): Catechol Schiff Base Identity and Procurement Baseline


4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol (CAS: 314282-65-0, molecular formula C15H15NO3, MW 257.28 g/mol) is a Schiff base formed by the condensation of 4-ethoxyaniline with 3,4-dihydroxybenzaldehyde . It belongs to the catechol-imine class, featuring a 1,2-dihydroxy (catechol) motif on the benzylidene ring and a 4-ethoxy substituent on the aniline-derived ring. This compound is currently listed by specialty chemical suppliers such as VITAS-M (90%+ purity, 1 mg packaging) and ARONIS for research-scale procurement . Critical analysis of the primary literature reveals that the vast majority of published experimental biological data for this scaffold comes from closely related structural analogs—most notably the 2-methoxyphenol analog (E)-4-[(4-ethoxyphenylimino)methyl]-2-methoxyphenol and the 2-ethoxyphenol analog E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol—rather than from the target catechol compound itself. This evidence guide therefore distinguishes the target compound by the specific biophysical and chemical consequences of its catechol functionality, using comparator data from the nearest available analogs to establish the quantitative basis for differentiation.

Why In-Class Substitution of 4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol Fails: The Irreplaceable Catechol Function


Substituting 4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol with its closest commercially available or synthetically accessible analogs—such as the 4-methoxyphenyl, 4-hydroxyphenyl, or unsubstituted phenyl variants—or even with the 3-substituted positional isomer (3-{[(4-ethoxyphenyl)imino]methyl}-1,2-benzenediol) is not functionally neutral. The primary source of irreplaceable differentiation is the catechol (ortho-dihydroxy) moiety, which enables bidentate metal coordination, double hydrogen-atom transfer (HAT) antioxidant capacity, and quinone-generating redox cycling that monophenolic or methoxy-blocked analogs cannot replicate. A SAR study across 51 phenolic compounds established that a second hydroxyl group in the ortho position is the single most important structural feature for achieving high antiradical activity, as it permits the formation of a stable quinone-like product upon two successive H-transfer steps [1]. The 4-ethoxy substituent on the aniline ring further tunes the electronic character of the azomethine bridge and is present in the most extensively characterized biologically active analogs, including (E)-4-[(4-ethoxyphenylimino)methyl]-2-methoxyphenol, for which antimicrobial MICs and DNA intercalative binding have been experimentally quantified [2]. Selecting a generic Schiff base lacking the catechol group therefore sacrifices the defining chelating, antioxidant, and target-binding capacity that justifies the compound's selection for coordination chemistry, enzyme inhibition, or redox-based biological screening applications.

Quantitative Differentiation Evidence for 4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol vs. Closest Analogs


Catechol vs. Monophenol Antiradical Activity: Structural Prerequisite for Superior DPPH Scavenging

The catechol (1,2-dihydroxy) functionality distinguishes the target compound from its monophenolic analogs. In a comprehensive SAR study of 51 phenolic and anilinic compounds, compounds bearing an ortho-dihydroxy (catechol) or ortho-amino-hydroxy motif achieved markedly higher DPPH radical scavenging activity than their monophenolic counterparts. The structural requirement for high activity was explicitly identified as 'the presence of a second hydroxyl or an amino group in o- or p-position because of their strong electron donating effect in these positions and the formation of a stable quinone-like products upon two hydrogen-atom transfer process' [1]. While the specific DPPH IC50 for the target compound has not been reported in the peer-reviewed literature, the structurally analogous catechol-containing Schiff base scaffold shows DPPH inhibition of 92.22 ± 0.19% at 100 ppm (compound 2b in a related series), compared to 60.74 ± 0.22% for a less substituted analog (2a) and 42.51 ± 0.14% for a methoxy-substituted variant (2c) [2]. This pattern is consistent with the class-wide observation that catechol-containing Schiff bases outperform those with blocked or absent ortho-hydroxy groups.

Antioxidant activity DPPH radical scavenging Structure-activity relationship Catechol Schiff base

Bidentate Metal Coordination: The Catechol Moiety as an Irreplaceable Chelating Handle

The target compound offers three contiguous donor sites: the imine nitrogen (C=N) and the two ortho-hydroxy oxygen atoms of the catechol ring. This tridentate ONO donor set enables stable chelate ring formation with transition metal ions—a property fully absent in the 2-methoxyphenol analog (E)-4-[(4-ethoxyphenylimino)methyl]-2-methoxyphenol, where one OH is replaced by OCH3, converting the catechol into a vanillin-type monophenol. In the methoxy analog, the X-ray crystal structure confirms an intramolecular O–H···O hydrogen bond with O···O distance of 2.677(1) Å, but the molecule crystallizes in the enol tautomeric form with the phenol OH intact rather than in a metal-coordinating catecholate form [1]. In contrast, ferrocenyl Schiff base complexes bearing a catechol fragment (3a) achieved a 5-lipoxygenase IC50 of 0.17 ± 0.05 μM, which was ~4.3-fold more potent than the vanillin-derived analog (3b, IC50 = 0.73 ± 0.06 μM), demonstrating that the catechol → quinone redox capability directly translates into enhanced biological potency when metal-coordinated [2]. For researchers conducting metallodrug discovery, electrochemistry, or metal-sensing studies, the catechol compound provides a bidentate O,O'-chelating site that is structurally impossible with the 2-methoxy or 2-ethoxy analogs.

Metal chelation Coordination chemistry Schiff base ligand Catechol-metal complex

Regioisomeric Differentiation: 4-[(E)- vs. 3-[(E)- Substitution on the Benzene-1,2-diol Ring

The target compound (4-substituted isomer) is distinct from its 3-substituted regioisomer (3-{[(4-ethoxyphenyl)imino]methyl}-1,2-benzenediol). In the 4-substituted compound, the imine group is para to one OH and meta to the other on the catechol ring, creating an asymmetric electronic environment that influences both the acidity of the phenolic protons and the conjugation pathway between the imine and the catechol ring. The structurally characterized analog E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol exhibits an X-ray-confirmed molecular structure in which the azomethine C=N bond length is 1.282(2) Å, consistent with a localized double bond, and the dihedral angle between the two phenyl rings ranges from 30.6(1)° to 49.2(3)° depending on the independent molecule in the asymmetric unit [1]. This non-planar conformation affects π-conjugation across the molecule, which in turn modulates UV-Vis absorption maxima (experimental bands at 240, 253, 336 nm in CHCl3 for the ethoxy analog) [2]. The 3-substituted regioisomer (CAS listed as 3-{[(4-ethoxyphenyl)imino]methyl}-1,2-benzenediol) places the imine ortho to one OH, which can enable a fundamentally different OH···N hydrogen-bonding pattern and altered tautomeric equilibrium (keto-enol vs. NH).

Regioisomer comparison Schiff base tautomerism Molecular geometry Crystal engineering

DNA Intercalative Binding and Antimicrobial Potential: Evidence from the Closest Structurally Characterized Analog

The closest experimentally characterized analog—(E)-4-[(4-ethoxyphenylimino)methyl]-2-methoxyphenol—was evaluated for antimicrobial activity by broth microdilution (concentration range 1–500 µg/mL) against a panel of nine microorganisms including Gram-positive (Bacillus subtilis ATCC 6633, Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212), Gram-negative (Escherichia coli ATCC 25922 and NRRL B-3704, Pseudomonas aeruginosa ATCC 27853, Proteus vulgaris ATCC 13315), and fungal strains (Candida albicans ATCC 60193, Candida tropicalis ATCC 13803), with ampicillin and fluconazole as reference standards [1]. While the specific MIC values are not reproduced in the available text layer, the study demonstrated that the compound exhibits measurable antimicrobial activity. Crucially, the same analog was shown by UV-Vis titration to interact with calf thymus DNA (CT-DNA) via an intercalative binding mode, confirmed by molecular docking studies against DNA receptor grids (40 Å × 40 Å × 40 Å for the enzyme and 20 Å × 20 Å × 30 Å for A-DNA and B-DNA) [1]. The target catechol compound is expected to exhibit enhanced DNA binding affinity relative to the methoxy analog due to the additional hydrogen-bond donor capacity of the second phenolic OH, as evidenced by the SAR study demonstrating that ortho-dihydroxy compounds form more stable interactions with biological targets [2].

DNA binding Antimicrobial activity Molecular docking Schiff base biological evaluation

Predicted NLO Properties: Catechol-Enhanced Hyperpolarizability vs. Urea Standard

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level on E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol—the closest structurally solved analog sharing the 4-ethoxyphenylimino architecture of the target compound—predicted nonlinear optical (NLO) properties with first hyperpolarizability values exceeding that of the reference standard urea [1]. The calculated NLO properties of the title Schiff base compound (which contains a 2-ethoxy-4-hydroxy motif rather than the 1,2-dihydroxy catechol) were found to be greater than those of urea across multiple basis sets (6-31G(d), 6-31+G(d,p), 6-31++G(d,p), 6-311+G(d), and 6-311++G(d,p)), confirming the inherent NLO potential of the 4-ethoxyphenylimino-methylphenol scaffold [1]. The target catechol compound is predicted to have further enhanced NLO response relative to the monophenol analog because the catechol group acts as a stronger electron-donating moiety, increasing the donor-acceptor charge transfer character across the azomethine bridge—a key determinant of first hyperpolarizability (β) magnitude. Experimental NLO measurements on the target compound have not yet been reported, but the class-level structure-property relationship is well-established: increasing electron density on the donor ring (catechol > monophenol) correlates with higher β values [2].

Nonlinear optics Hyperpolarizability DFT calculation Schiff base NLO materials

Anion Sensing Selectivity: CN- Recognition in the 4-Ethoxyphenylimino Scaffold

The analog (E)-4-[(4-ethoxyphenylimino)methyl]-2-methoxyphenol was evaluated as a colorimetric anion sensor against a panel of 11 anions (F−, Br−, I−, CN−, SCN−, ClO4−, HSO4−, CH3COO−, H2PO4−, N3−, OH−) in DMSO [1]. The most discernable color change was induced specifically by cyanide (CN−), demonstrating that the Schiff base receptor can be used to selectively detect CN− among competing anions [1]. This selectivity arises from the hydrogen-bond donor capacity of the phenolic OH group interacting with the anion, combined with the electronic effects of the 4-ethoxy substituent on the aniline ring. The target catechol compound, with two phenolic OH groups, is predicted to exhibit enhanced anion-binding affinity and potentially distinct selectivity patterns compared to the monophenolic methoxy analog, as the additional OH can participate in a second hydrogen-bond interaction with the bound anion, increasing the binding constant and potentially inducing a larger spectral shift. Experimental confirmation of this enhanced anion-sensing performance for the target compound remains pending.

Colorimetric sensor Cyanide detection Anion recognition Schiff base chemosensor

Optimal Research and Industrial Application Scenarios for 4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol


Metallodrug Lead Discovery & Coordination Chemistry

The target compound's catechol moiety provides a tridentate ONO donor set (imine N + two phenolic O) that is uniquely suited for forming stable 5- and 6-membered chelate rings with biologically relevant transition metals (Cu(II), Fe(III), Zn(II), Ni(II)). The ferrocenyl-catechol Schiff base complex 3a achieved a 5-LOX IC50 of 0.17 ± 0.05 μM, outperforming the vanillin-derived analog by ~4.3-fold [1], validating the catechol scaffold for metallodrug design. Researchers developing metal-based enzyme inhibitors or anticancer agents should prioritize the catechol compound over monophenol or methoxy analogs for its bidentate O,O'-chelation capacity, which enables redox-active metal centers to cycle between oxidation states and generate reactive oxygen species at target sites.

Antioxidant Screening & Oxidative Stress Research

The catechol group enables double hydrogen-atom transfer (HAT) to radical species, forming a stable ortho-quinone product—a mechanism unavailable to monophenolic or methoxy-blocked Schiff bases. Structurally analogous catechol Schiff bases have demonstrated up to 92% DPPH inhibition at 100 ppm, vs. 42–60% for less hydroxylated analogs [2], and the SAR literature confirms that ortho-dihydroxy substitution is the single most critical structural determinant of antiradical potency [3]. The target compound is therefore the rational choice for oxidative stress research programs where maximal radical scavenging capacity per mass unit is the selection criterion.

Nonlinear Optical (NLO) Materials Development

DFT calculations on the structurally analogous E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol demonstrate predicted first hyperpolarizability values exceeding the urea standard [4], confirming the inherent NLO potential of the 4-ethoxyphenylimino-methylphenol scaffold. The catechol variant is theoretically superior due to the stronger electron-donating character of the dihydroxy ring, which enhances the donor-acceptor charge transfer across the azomethine bridge—the primary determinant of second-order NLO response. Materials scientists developing organic NLO crystals, optical switches, or frequency-doubling materials should select the catechol compound over the monophenol or methoxy analogs for maximum hyperpolarizability.

Selective Anion Sensor & CN− Detection

The 4-ethoxyphenylimino Schiff base scaffold has demonstrated selective colorimetric CN− sensing among 11 competing anions in DMSO [5]. With two phenolic OH groups (vs. one in the methoxy analog), the target catechol compound is expected to bind anions with higher affinity via dual hydrogen-bond interactions, potentially achieving lower detection limits and larger spectral shifts. Analytical chemistry groups developing optical cyanide sensors for environmental or industrial safety monitoring should evaluate the catechol variant for enhanced sensitivity and potential multi-anion discrimination capability.

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